molecular formula C13H18BrNO3S B1523417 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol CAS No. 1311314-89-2

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol

Cat. No.: B1523417
CAS No.: 1311314-89-2
M. Wt: 348.26 g/mol
InChI Key: JHCOLXLVDVLUJJ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a bromobenzene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrNO₃S, with a molecular weight of approximately 348.26 g/mol. The presence of a hydroxyl group at the third position of the piperidine ring enhances its reactivity and potential biological activity.

Property Value
Molecular FormulaC₁₃H₁₈BrNO₃S
Molecular Weight348.26 g/mol
Hydroxyl Group Position3rd position on piperidine ring

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The sulfonyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy. The exact mechanism involves binding to specific sites on these targets, modulating their activity, and leading to various biological effects.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. These properties make it a candidate for treating inflammatory diseases.

Analgesic Effects

In addition to anti-inflammatory properties, this compound has shown potential analgesic effects in animal models. Its ability to reduce pain perception could be attributed to its interaction with pain receptors and modulation of neurotransmitter release.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on Anti-inflammatory Activity : A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
  • Analgesic Activity Assessment : In another study, the compound was tested using the hot plate test in mice, where it showed a dose-dependent increase in pain threshold compared to control groups.
  • Mechanistic Insights : Research focusing on enzyme interactions revealed that this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperidin-3-olContains a chlorobenzene instead of bromobenzenePotentially less reactive due to chlorine's weaker leaving group
4-(Bromobenzenesulfonyl)piperidineLacks the ethyl substituent on the piperidine ringMore basic due to absence of ethyl group
N-(4-Bromobenzenesulfonyl)-N-methylpiperidineMethyl substitution on nitrogen instead of hydroxylAlters pharmacokinetics and biological activity

Properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCOLXLVDVLUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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